molecular formula C11H9NO2 B3054929 Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- CAS No. 6250-86-8

Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-

Cat. No. B3054929
CAS RN: 6250-86-8
M. Wt: 187.19 g/mol
InChI Key: SYFHDEPSDFWFJQ-UHFFFAOYSA-N
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Description

“Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-” is a chemical compound that has been studied for its potential applications in various fields . It is a stable synthetic equivalent of indole-2,3-quinodimethanes .


Synthesis Analysis

The synthesis of “Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-” involves a Diels–Alder reaction . The pyrano[3,4-b]indol-3-ones are prepared from ethyl 2-acetoxymethylindol-3-ylacetate and indol-3-ylacetic acid . They undergo a Diels–Alder reaction with dimethyl acetylenedicarboxylate to give carbazole 2,3-diesters with the concomitant loss of carbon dioxide .


Molecular Structure Analysis

The molecular structure of “Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-” is complex and involves a pyrano[3,4-b]indol-3-one core . The structure is influenced by the steric and electronic effects of the substituents .


Chemical Reactions Analysis

“Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-” undergoes Diels–Alder reactions with acetylenes to give carbazoles . The reactivity of the diene is increased by the presence of the electron-withdrawing t-butoxycarbonyl group on the indole nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-” are influenced by its molecular structure and the nature of its substituents . Further studies are needed to fully understand these properties.

Scientific Research Applications

Chemical Synthesis and Catalytic Applications

Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- derivatives are integral to the synthesis of various heterocyclic compounds due to their potential as synthetic intermediates. Their structural complexity makes them suitable for the development of diverse chemical entities. For example, the pyranopyrimidine core, similar in structure, is crucial for medicinal and pharmaceutical industries due to its wide synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, employing hybrid catalysts such as organocatalysts, metal catalysts, and green solvents, highlights the importance of these structures in chemical synthesis (Parmar, Vala, & Patel, 2023). Additionally, the use of organocatalysts in the synthesis of tetrahydrobenzo[b]pyrans underscores the significance of related structures in catalytic applications (Kiyani, 2018).

Biological and Medicinal Research

The structural motifs related to Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- are prevalent in compounds with diverse pharmacological properties. Pyrazine derivatives, for instance, exhibit a range of pharmacological effects such as antimicrobial, anticancer, and anti-inflammatory activities, highlighting the potential of these structures in drug discovery and biological research (Ferreira & Kaiser, 2012). Furthermore, the synthesis and evaluation of pyrazoline derivatives, which share a similar heterocyclic framework, have shown significant biological effects, further emphasizing the importance of such structures in the development of new therapeutic agents (Ray et al., 2022).

Future Directions

The future directions for research on “Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-” could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications .

properties

IUPAC Name

4,9-dihydro-1H-pyrano[3,4-b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11-5-8-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFHDEPSDFWFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(COC1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490612
Record name 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6250-86-8
Record name 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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